
2-(Difluoromethoxy)-6-methoxypyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-6-methoxy-3-Pyridinamine is a chemical compound characterized by the presence of both difluoromethoxy and methoxy groups attached to a pyridine ringThe incorporation of fluorine atoms into organic molecules often results in enhanced biological activity and altered physicochemical properties, making such compounds valuable in drug discovery and development .
Vorbereitungsmethoden
The synthesis of 2-(difluoromethoxy)-6-methoxy-3-Pyridinamine typically involves the introduction of difluoromethoxy and methoxy groups onto a pyridine ring. One common method involves the reaction of a suitable pyridine derivative with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane in the presence of a base . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
2-(Difluoromethoxy)-6-methoxy-3-Pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methoxy groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-6-methoxy-3-Pyridinamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(difluoromethoxy)-6-methoxy-3-Pyridinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity . The compound may also affect signaling pathways by binding to receptors and altering their function .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethoxy)-6-methoxy-3-Pyridinamine can be compared with other fluorinated pyridine derivatives, such as:
2-(Trifluoromethoxy)-6-methoxy-3-Pyridinamine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, resulting in different physicochemical properties and biological activities.
2-(Difluoromethoxy)-3-methoxy-5-Pyridinamine: The position of the methoxy group is different, which can influence the compound’s reactivity and interaction with biological targets.
The uniqueness of 2-(difluoromethoxy)-6-methoxy-3-Pyridinamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C7H8F2N2O2 |
|---|---|
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2O2/c1-12-5-3-2-4(10)6(11-5)13-7(8)9/h2-3,7H,10H2,1H3 |
InChI-Schlüssel |
ZHRGNHRILJTWJW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1)N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


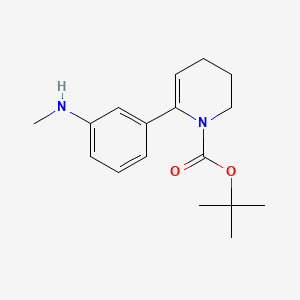
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
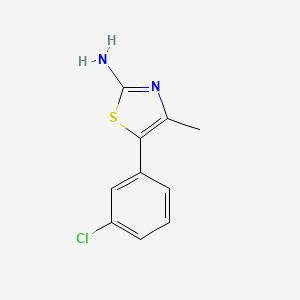
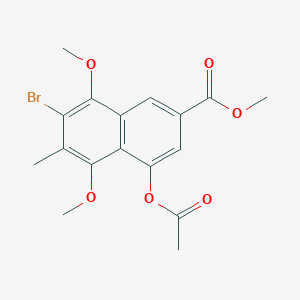

![9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
![2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline](/img/structure/B13928114.png)
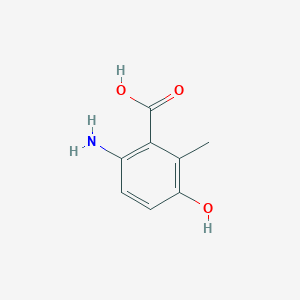
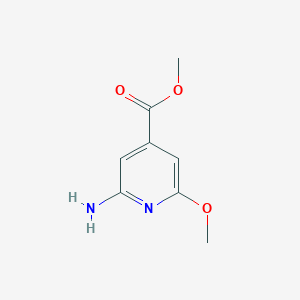
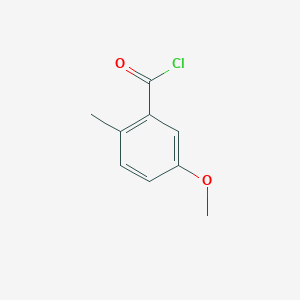
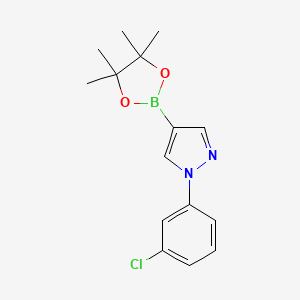
![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)
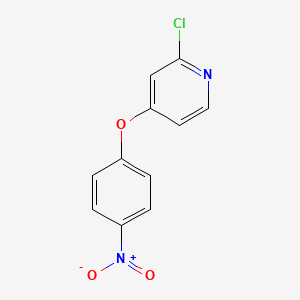
![3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13928158.png)
